Desoxymorphine-C
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Overview
Description
Preparation Methods
The traditional synthesis of desoxymorphine-C starts from α-chlorocodide, which is obtained by treating codeine with thionyl chloride . The α-chlorocodide is then subjected to catalytic reduction to yield dihydrodesoxycodeine, which is subsequently demethylated to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the final product’s purity .
Chemical Reactions Analysis
Desoxymorphine-C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form dihydrodesoxymorphine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally include a range of oxidized, reduced, and substituted derivatives .
Scientific Research Applications
Mechanism of Action
Desoxymorphine-C exerts its effects by binding to the µ-opioid receptor in the central nervous system . This binding leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation . The molecular pathways involved include the activation of G-protein-coupled receptors and subsequent inhibition of adenylate cyclase .
Comparison with Similar Compounds
Desoxymorphine-C is similar to other opioids like morphine, codeine, and desomorphine . it is unique in its structural modifications, which result in significantly higher potency and toxicity compared to morphine . Other similar compounds include:
Codeine: A methylated derivative of morphine with similar analgesic properties but lower potency.
Desomorphine: A closely related compound with similar structural modifications but different pharmacological properties.
This compound’s unique structural features and high potency make it a compound of interest for scientific research, despite its limited clinical use due to toxicity concerns .
Properties
CAS No. |
63732-65-0 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(4R,4aR,7aS,12bS)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H19NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h2,4-6,11-12,14,19H,3,7-9H2,1H3/t11-,12+,14-,17+/m0/s1 |
InChI Key |
HGKZQPWJBSSLJU-GMIGKAJZSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C=CC4 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C=CC4 |
Origin of Product |
United States |
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